3-Hydroxy-1H-pyrazole-4-carbohydrazide
Overview
Description
“3-Hydroxy-1H-pyrazole-4-carbohydrazide” is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives, including those containing the carbohydrazide moiety, are known for their significant biological activities . They are useful building blocks for the synthesis of a variety of heterocyclic rings .
Synthesis Analysis
The synthesis of pyrazole derivatives like “this compound” typically involves a two-step process . The first step is the acylation of hydrazines with methyl malonyl chloride . The second step involves the cyclization of the hydrazines with tert-butoxy-bis(dimethylamino)methane .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, which is a 5-membered aromatic ring with two adjacent nitrogen atoms . The compound also contains a carbohydrazide moiety, which is an important pharmacophoric group in several classes of therapeutically useful substances .
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are known to participate in various chemical reactions . These reactions often involve the formation of new C-N and C-C bonds, leading to the creation of various fused systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be dependent on its molecular structure. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Mechanism of Action
While the specific mechanism of action for “3-Hydroxy-1H-pyrazole-4-carbohydrazide” is not mentioned in the search results, pyrazole derivatives are known to interact with biological entities in a variety of ways . Their biological activity is dependent upon the compound’s structure and its physical-chemical characteristics .
Future Directions
Pyrazole derivatives, including “3-Hydroxy-1H-pyrazole-4-carbohydrazide”, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing structurally diverse pyrazole derivatives and exploring their potential applications in various therapeutic areas .
Properties
IUPAC Name |
3-oxo-1,2-dihydropyrazole-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-7-3(9)2-1-6-8-4(2)10/h1H,5H2,(H,7,9)(H2,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXZYINFJAWZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.